3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-2,5-dimethyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-6(2)9-5-7(3)13-11-10(12)8(4)14-15(9)11/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLPQSMSHXLKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(C)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676460 | |
| Record name | 3-Bromo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263282-81-0 | |
| Record name | 3-Bromo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the bromination of a suitable precursor. One common method is the bromination of 7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as toluene or ethanol, are typical conditions for coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are more complex molecules with extended conjugation or additional aromatic rings.
Scientific Research Applications
3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
The pyrazolo[1,5-a]pyrimidine core allows for diverse substitution patterns. Key analogues include:
Key Observations :
- Positional Effects : Substitution at position 7 (e.g., isopropyl vs. chlorine) alters steric bulk and electronic properties. Isopropyl enhances hydrophobicity, favoring membrane penetration, while chlorine increases reactivity in nucleophilic substitutions .
- Functional Groups: Amino groups (e.g., 7-NH₂) improve aqueous solubility and hydrogen-bonding capacity, making them suitable for targeting polar enzyme active sites .
Biological Activity
3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 1263282-81-0) is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C11H14BrN3 |
| Molar Mass | 268.15 g/mol |
| Synonyms | This compound |
| Storage Conditions | 2-8°C |
| Hazard Classification | Irritant |
Structure
The compound features a pyrazolo-pyrimidine structure, which is significant for its biological activity. The bromine and isopropyl groups contribute to its pharmacological properties.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit substantial antitumor activity. A study highlighted the effectiveness of brominated pyrazoles in inhibiting cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231. The presence of bromine was correlated with enhanced cytotoxicity and a synergistic effect when combined with doxorubicin, a standard chemotherapeutic agent .
Inhibition of Kinases
Pyrazolo-pyrimidines have been studied for their ability to inhibit various kinases involved in cancer progression. Specifically, compounds have shown inhibitory effects against BRAF(V600E), EGFR, and Aurora-A kinase. These targets are crucial in the treatment of cancers characterized by these mutations .
Anti-inflammatory and Anti-bacterial Activities
Beyond antitumor effects, pyrazolo derivatives have demonstrated anti-inflammatory and antibacterial properties. Compounds similar to this compound have been reported to inhibit inflammatory pathways and bacterial growth, suggesting their potential utility in treating inflammatory diseases and infections .
Case Studies
-
Breast Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of various pyrazole derivatives.
- Findings : Compounds with bromine substituents showed significant cytotoxicity in MCF-7 and MDA-MB-231 cells. The combination with doxorubicin resulted in a significant reduction in cell viability compared to doxorubicin alone, indicating a synergistic effect .
-
Inhibition of DHODH :
- Study : Investigated the inhibition of dihydroorotate dehydrogenase (DHODH) by pyrazole derivatives.
- Results : Certain compounds were more effective than known inhibitors like brequinar, suggesting potential for development as immunosuppressive agents or novel antimalarials against Plasmodium falciparum .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Bromine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
- Isopropyl Group : Contributes to steric hindrance which can influence receptor interactions and metabolic stability.
Research into SAR has shown that modifications at the 2 and 5 positions of the pyrazole ring can significantly alter the pharmacological profile of these compounds .
Q & A
Q. What synthetic methodologies are typically employed to prepare 3-bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine?
The synthesis involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents, followed by regioselective bromination at position 3 and alkylation at position 7. Key steps include:
- Reacting precursors in benzene with silylformamidine to introduce the isopropyl group .
- Bromination using N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .
- Purification via crystallization from hexane or ethyl ether, with yields optimized by vacuum distillation of excess reagents .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Assigns substituent positions (e.g., isopropyl methyl protons at δ 1.2–1.4 ppm, bromine-induced deshielding at C3) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., M⁺ peak at m/z consistent with C₁₁H₁₅BrN₄) .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages .
Q. How are reaction yields optimized during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
- Use anhydrous solvents (e.g., benzene, DMF) to minimize side reactions .
- Control reaction temperature (e.g., reflux at 80–110°C for coupling steps) .
- Employ stoichiometric excess of electrophilic reagents (e.g., silylformamidine) for 7-substitution .
Advanced Research Questions
Q. What strategies address low regioselectivity during bromination of pyrazolo[1,5-a]pyrimidine cores?
- Directing Groups : Electron-withdrawing groups (e.g., nitro at C3) enhance bromination at adjacent positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution kinetics .
- Catalytic Systems : Lewis acids like FeCl₃ can modulate reactivity, favoring C3 bromination over C5 .
Q. How can contradictory NMR data for substituted pyrazolo[1,5-a]pyrimidines be resolved?
- Decoupling Experiments : Differentiate overlapping proton signals (e.g., isopropyl vs. methyl groups) .
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons, resolving ambiguities in crowded spectra .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 7-chloro derivatives) to validate shifts .
Q. What methodologies evaluate the biological activity of 3-bromo-7-isopropyl derivatives?
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like HMG-CoA reductase or COX-2 using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁴C-tagged compounds) track intracellular distribution .
- Structure-Activity Relationship (SAR) : Compare with 7-aryl/alkyl analogs to identify critical substituents for activity .
Q. How does the isopropyl group at position 7 influence reactivity in further functionalization?
- Steric Hindrance : Limits electrophilic substitution at adjacent positions, favoring reactions at C5 or C6 .
- Solubility Effects : Enhances lipophilicity, improving solubility in non-polar media for SNAr reactions .
- Directed C-H Activation : Transition-metal catalysts (e.g., Pd) enable selective coupling at C5 via steric guidance .
Methodological Considerations
Q. What purification techniques are effective for halogenated pyrazolo[1,5-a]pyrimidines?
- Crystallization : Hexane/ethyl acetate mixtures yield high-purity crystals .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% EtOAc/hexane) separates brominated byproducts .
Q. How are computational tools applied to predict substituent effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
